![molecular formula C12H9N3 B170382 2-Phenylimidazo[1,2-A]Pyrazine CAS No. 126052-34-4](/img/structure/B170382.png)

2-Phenylimidazo[1,2-A]Pyrazine

説明

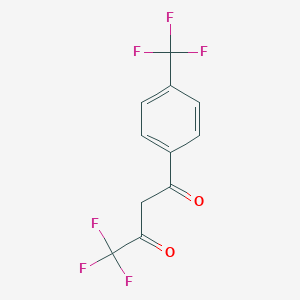

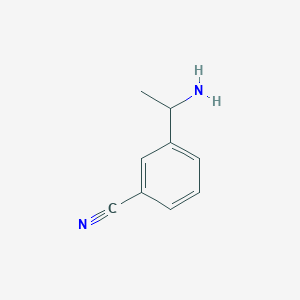

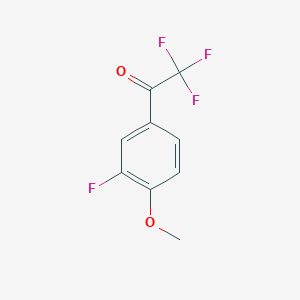

2-Phenylimidazo[1,2-A]Pyrazine is a nitrogenous heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One approach involves the use of click chemistry to create imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives . Another method involves the use of copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound is planar, with a weakened carbonyl character of the C3–O10 bond, suggesting that the imidazopyrazinone π-system has the character of a zwitter-ionic resonance structure to increase the aromaticity .Chemical Reactions Analysis

The direct functionalization of this compound has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

This compound has a molecular formula of CHN, an average mass of 194.232 Da, and a monoisotopic mass of 194.084396 Da . The compound is highly crystalline .科学的研究の応用

Industrial Process Development

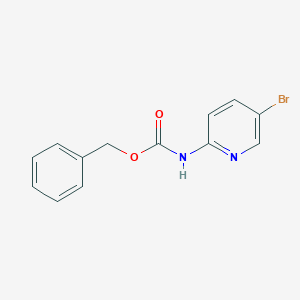

- Baenziger, Durantie, & Mathes (2017) developed an efficient industrial-scale process for preparing 3-Aminoimidazo[1,2-a]pyrazine, an important scaffold in many drugs, using a Groebke–Blackburn–Bienaymé cyclisation. This process achieved high yield and excellent purity (Baenziger, Durantie, & Mathes, 2017).

Pharmacokinetics and Metabolism

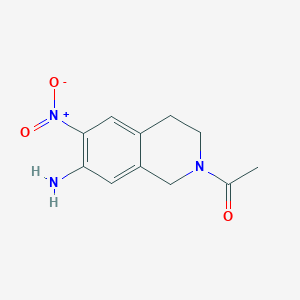

- Sutton et al. (1994) investigated the pharmacokinetics, metabolism, and distribution of RB90740, a bioreductive drug, in tumor-bearing C3H mice, providing insights into its preferential uptake into tumor tissues (Sutton et al., 1994).

Synthesis and Anti-inflammatory Activity

- Abignente et al. (1992) synthesized and evaluated the anti-inflammatory activity of a group of ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, highlighting the potential medicinal applications of these compounds (Abignente et al., 1992).

Cardiac and Bronchospastic Properties

- Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-a]pyrazine derivatives showing uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, indicating potential therapeutic applications (Sablayrolles et al., 1984).

Antiproliferative Agents in Cancer

- Bazin et al. (2016) discovered novel (Imidazo[1,2-a]pyrazin-6-yl)ureas with antiproliferative properties targeting P53 in non-small cell lung cancer cell lines, suggesting a new avenue for cancer therapy (Bazin et al., 2016).

Novel N-oxides as Bioreductive Drugs

- Naylor (1994) synthesized and evaluated a series of imidazo[1,2-a] quinoxaline mono-N-oxides and their aza-analogues as bioreductively activated cytotoxins (Naylor, 1994).

Green Synthesis and Antimicrobial Activity

- Jyothi & Madhavi (2019) focused on the green synthesis of novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide derivatives and evaluated their antimicrobial activity, demonstrating their potential in addressing microbial resistance (Jyothi & Madhavi, 2019).

作用機序

将来の方向性

特性

IUPAC Name |

2-phenylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMIEPFJAUGIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C=CN=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)